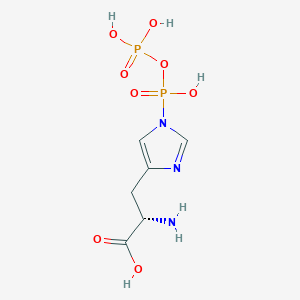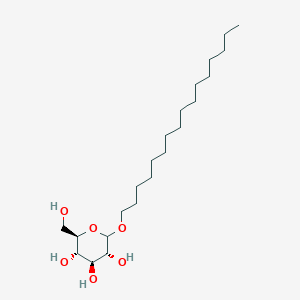
Pyrophosphohistidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrophosphohistidine, also known as phosphohistidine pyrophosphate, is a phosphorylated histidine residue that plays a crucial role in various cellular processes. This molecule is formed by the condensation of two phosphate groups with a histidine residue, resulting in the formation of a pyrophosphate bond. Pyrophosphohistidine has been found to be involved in several signaling pathways, including those that regulate cell growth, differentiation, and apoptosis.
Mecanismo De Acción
PyroPyrophosphohistidinedine functions as a phosphorylated histidine residue that can be used to regulate protein activity and function. It can act as a phosphate donor, transferring its phosphate group to other proteins, thereby regulating their activity. PyroPyrophosphohistidinedine can also interact with other proteins, leading to the activation or inhibition of their function.
Efectos Bioquímicos Y Fisiológicos
PyroPyrophosphohistidinedine has been found to have several biochemical and physiological effects. It has been shown to regulate the activity of several enzymes, including kinases and phosphatases, which are involved in cellular signaling pathways. PyroPyrophosphohistidinedine has also been found to play a role in the regulation of ion channels and transporters, which are involved in the maintenance of cellular homeostasis. Additionally, pyroPyrophosphohistidinedine has been found to be involved in the regulation of gene expression, leading to changes in cellular function and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PyroPyrophosphohistidinedine is a valuable tool for scientific research, as it can be used to study cellular signaling pathways and protein function. However, there are some limitations to its use in lab experiments. PyroPyrophosphohistidinedine is a relatively unstable molecule and can be difficult to work with. Additionally, its synthesis can be challenging, requiring specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of pyroPyrophosphohistidinedine. One area of research is the development of new methods for the synthesis of pyroPyrophosphohistidinedine, making it more accessible for scientific research. Another area of research is the identification of new cellular signaling pathways and protein targets that are regulated by pyroPyrophosphohistidinedine. Additionally, the study of pyroPyrophosphohistidinedine in disease states, such as cancer, could lead to the development of new therapies and treatments.
Métodos De Síntesis
The synthesis of pyroPyrophosphohistidinedine can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of histidine with pyrophosphate, resulting in the formation of pyroPyrophosphohistidinedine. Enzymatic synthesis, on the other hand, involves the use of enzymes such as pyrophosphatase and histidine kinase to catalyze the formation of pyroPyrophosphohistidinedine.
Aplicaciones Científicas De Investigación
PyroPyrophosphohistidinedine has been found to be involved in several signaling pathways, including those that regulate cell growth, differentiation, and apoptosis. It has also been found to be involved in the regulation of protein activity and function. PyroPyrophosphohistidinedine is a critical molecule in the study of cellular signaling pathways and protein function, making it a valuable tool for scientific research.
Propiedades
Número CAS |
100764-00-9 |
|---|---|
Nombre del producto |
Pyrophosphohistidine |
Fórmula molecular |
C6H11N3O8P2 |
Peso molecular |
315.11 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[1-[hydroxy(phosphonooxy)phosphoryl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C6H11N3O8P2/c7-5(6(10)11)1-4-2-9(3-8-4)18(12,13)17-19(14,15)16/h2-3,5H,1,7H2,(H,10,11)(H,12,13)(H2,14,15,16)/t5-/m0/s1 |
Clave InChI |
BYJLVVUFWOYJOM-YFKPBYRVSA-N |
SMILES isomérico |
C1=C(N=CN1P(=O)(O)OP(=O)(O)O)C[C@@H](C(=O)O)N |
SMILES |
C1=C(N=CN1P(=O)(O)OP(=O)(O)O)CC(C(=O)O)N |
SMILES canónico |
C1=C(N=CN1P(=O)(O)OP(=O)(O)O)CC(C(=O)O)N |
Otros números CAS |
100764-00-9 |
Sinónimos |
pyrophosphohistidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)







